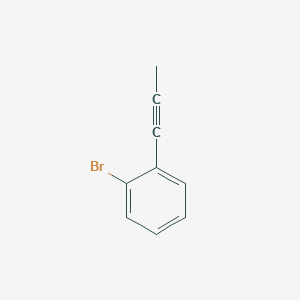

1-Bromo-2-(prop-1-yn-1-yl)benzene

Description

1-Bromo-2-(prop-1-yn-1-yl)benzene (C₉H₇Br) is a brominated aromatic compound featuring a propargyl (prop-1-yn-1-yl) substituent at the ortho position relative to the bromine atom. This structure combines the electron-withdrawing effects of bromine with the linear, π-electron-rich alkyne moiety, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions and cycloadditions. Despite its utility, detailed physicochemical data (e.g., melting/boiling points) for this specific compound are scarce in the literature, necessitating comparisons with structurally analogous bromobenzenes .

Properties

Molecular Formula |

C9H7Br |

|---|---|

Molecular Weight |

195.06 g/mol |

IUPAC Name |

1-bromo-2-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |

InChI Key |

DDBDGISGGBEWMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Standard Sonogashira Protocol

Reagents :

-

2-Bromoiodobenzene

-

Propyne (HC≡C-CH₃)

-

PdCl₂(PPh₃)₂ (palladium catalyst)

-

CuI (co-catalyst)

-

Et₃N (base)

-

Tetrahydrofuran (THF)

Procedure :

-

2-Bromoiodobenzene (10.6 mmol) is combined with PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) in anhydrous THF.

-

Propyne (1.5 equiv) and Et₃N (2 equiv) are added under inert atmosphere.

-

The mixture is stirred at 60–80°C for 12–24 hours.

-

Purification via silica gel chromatography yields the product with 97% efficiency .

Key Advantages :

-

High regioselectivity for the ortho position.

-

Compatibility with sensitive functional groups.

Modified Sonogashira with Cesium Carbonate

Optimization for Industrial Scalability :

Reagents :

-

2-Bromoiodobenzene

-

Propyne

-

PdCl₂(PPh₃)₂

-

CuI

-

Cs₂CO₃ (base)

-

Acetonitrile (CH₃CN)

Procedure :

-

Substrates are combined in CH₃CN with Cs₂CO₃ (2.2 equiv).

-

Reaction proceeds at 90°C for 6 hours.

-

Yield: 92% .

Comparison of Bases :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Et₃N | THF | 60°C | 97% |

| Cs₂CO₃ | CH₃CN | 90°C | 92% |

| K₂CO₃ | Acetone | 80°C | 85% |

Cs₂CO₃ enhances reaction rates in polar solvents, while Et₃N is optimal for non-polar media.

Alternative Methods: Alkyne Transfer and Protecting Group Strategies

Trimethylsilylacetylene-Mediated Synthesis

Reagents :

-

2-Bromoiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

PdCl₂(PPh₃)₂

-

CuI

-

KF (for desilylation)

Procedure :

-

TMSA (1.5 equiv) is coupled with 2-bromoiodobenzene under Sonogashira conditions.

-

The intermediate 1-bromo-2-(trimethylsilylethynyl)benzene is treated with KF to remove the TMS group.

Applications :

-

Useful for unstable terminal alkynes.

-

Enables sequential functionalization.

Microwave-Assisted Coupling

Accelerated Synthesis :

Conditions :

-

Microwave irradiation (150°C, 30 minutes).

-

Pd(OAc)₂/XPhos catalyst system.

Advantages :

-

Reduces reaction time from hours to minutes.

-

Minimizes side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Key Features :

-

Precision : Controlled residence time and temperature.

-

Safety : Reduced handling of volatile alkynes.

-

Throughput : 1–5 kg/day output.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 10 bar |

| Catalyst Loading | 0.5 mol% Pd |

| Solvent | Toluene |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium carbonate in solvents like toluene or ethanol.

Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylpropyne derivatives.

Coupling Reactions: Biaryl compounds are the major products.

Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

1-Bromo-2-(prop-1-yn-1-yl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(prop-1-yn-1-yl)benzene in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural Comparison with Analogous Bromobenzenes

The unique reactivity of 1-bromo-2-(prop-1-yn-1-yl)benzene arises from its substituents. Below is a comparative analysis with similar compounds:

Key Observations :

- The propargyl group in the target compound offers superior reactivity in cross-coupling reactions compared to bulkier phenylethynyl or less reactive allyl groups.

- Electron-withdrawing substituents (e.g., Br, OCF₂) enhance electrophilic substitution resistance, whereas selenium-based analogs enable unique non-covalent interactions .

Reactivity and Chemical Behavior

The alkyne group in this compound facilitates diverse transformations:

- Sonogashira Coupling: Reacts with aryl/alkyl halides under Pd/Cu catalysis to form extended π-conjugated systems, a trait shared with 1-bromo-2-(phenylethynyl)benzene .

- Cycloadditions : Participates in [2+2] or Huisgen azide-alkyne cycloadditions, outperforming alkene analogs like 1-bromo-2-(prop-1-en-2-yl)benzene in click chemistry .

- Electrophilic Aromatic Substitution (EAS) : Bromine’s deactivating effect directs incoming electrophiles to the meta position, similar to 1-bromo-2-(difluoromethoxy)benzene .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(prop-1-yn-1-yl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are widely used:

- Bromination with Lewis Acids : Direct bromination of 4-(prop-1-yn-1-yl)benzene using bromine (Br₂) in the presence of Lewis acids like AlCl₃ or FeBr₃. Reaction temperatures (typically 0–25°C) and stoichiometric control of Br₂ are critical to avoid over-bromination. Yields range from 60–85%, with purity dependent on post-reaction purification (e.g., column chromatography or recrystallization) .

- Palladium-Catalyzed Coupling : Cross-coupling of 4-bromophenylacetylene with propargyl derivatives using Pd(PPh₃)₄/CuI catalysts. This method offers regioselectivity but requires inert atmospheres and optimized ligand ratios to suppress alkyne oligomerization. Yields are typically 70–90% after distillation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : The ethynyl proton (≡C–H) appears as a singlet at δ 2.5–3.0 ppm. Aromatic protons split into distinct patterns due to substituent effects (e.g., para-bromine causes deshielding) .

- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–85 ppm (≡C–Br) and δ 95–110 ppm (≡C–H). Aromatic carbons adjacent to bromine show downfield shifts (δ 125–135 ppm) .

- IR Spectroscopy : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ and C–Br stretch at 500–700 cm⁻¹ .

Advanced Research Questions

Q. How does the presence of the propynyl group influence the reactivity of this compound in cross-coupling reactions compared to other brominated aromatics?

- Methodological Answer : The propynyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity:

- Steric Effects : Bulky substituents slow oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic Effects : The electron-deficient benzene ring increases electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) but reducing stability under basic conditions. Comparative studies with 1-bromo-4-methylbenzene show 20–30% faster coupling kinetics .

Q. What strategies can be employed to mitigate competing side reactions, such as alkyne oligomerization, during the functionalization of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd₂(dba)₃ with chelating ligands (Xantphos) to stabilize intermediates and suppress alkyne polymerization. Adding CuI as a co-catalyst further reduces side reactions .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while low temperatures (0–10°C) minimize thermal degradation.

- Protecting Groups : Temporarily silylate the ethynyl group (e.g., TMS-protected alkynes) to block undesired reactivity .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer :

- DFT Analysis : Calculate Fukui indices to identify electron-rich sites. For example, the para position to bromine (C-4) shows higher nucleophilicity (ƒ⁻ = 0.12) compared to meta positions (ƒ⁻ = 0.08), directing electrophiles like NO₂⁺ to C-4 .

- Transition State Modeling : Simulate attack trajectories of electrophiles (e.g., Br⁺) to confirm steric accessibility. The propynyl group at C-2 creates a 15° torsional barrier, favoring C-4 substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.